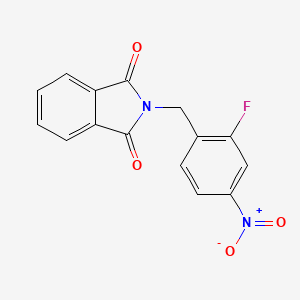

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Übersicht

Beschreibung

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is a solid compound that appears as a white to light yellow solid. It is characterized by its isoindoline-1,3-dione core structure, which is a common motif in various biological and pharmaceutical compounds. This compound is known for its stability and low solubility in solvents .

Wirkmechanismus

Target of Action

The primary target of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it’s likely that it influences dopaminergic signaling pathways . These pathways play key roles in motor control, reward, and numerous other neurological processes.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable properties as ligands of the dopamine receptor d2

Result of Action

One isoindoline derivative was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests potential neuroprotective effects, but more research is needed to confirm these findings and understand the underlying mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as hydrazine monohydrate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-Fluoro-4-aminobenzyl)isoindoline-1,3-dione .

Wissenschaftliche Forschungsanwendungen

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-isoindoline-1,3-dione: A parent compound with similar structural features but lacking the fluoro and nitro substituents.

2-(2-Fluorobenzyl)isoindoline-1,3-dione: Similar but without the nitro group.

2-(4-Nitrobenzyl)isoindoline-1,3-dione: Similar but without the fluoro group.

Uniqueness

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is unique due to the presence of both fluoro and nitro groups, which confer distinct chemical reactivity and potential biological activity. These substituents make it a valuable compound for research and industrial applications .

Biologische Aktivität

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is a compound characterized by its isoindoline-1,3-dione core, which is known for various biological and pharmaceutical applications. Its unique structure, featuring both fluoro and nitro substituents, contributes to its distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its interaction with biological targets, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHFNO, with a molecular weight of 273.23 g/mol. The presence of the fluoro and nitro groups enhances its lipophilicity and potential interactions with biological molecules.

Target Interactions

The primary biological target of this compound is the human dopamine receptor D2 . The compound interacts with the allosteric binding site of this receptor, influencing dopaminergic signaling pathways. This interaction suggests potential applications in neuropharmacology, particularly in conditions such as Parkinson's disease.

Biochemical Pathways

Research indicates that compounds similar to this compound can modulate dopaminergic pathways, affecting neurotransmitter release and receptor activity. In vivo studies have demonstrated that isoindoline derivatives can reverse parkinsonism in animal models, highlighting their therapeutic potential.

Anticancer Properties

Several studies have investigated the anticancer activity of isoindoline derivatives. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interactions with specific cellular pathways.

| Compound | Cell Line Tested | IC (µM) | Mechanism |

|---|---|---|---|

| 2-(4-Bromo-2,6-difluorophenyl)isoindoline-1,3-dione | A431 (human epidermoid carcinoma) | <10 | Induces apoptosis |

| 2-(4-Chloro-1,3-dioxoisoindolin-2-yl)-5-fluorobenzoate | MCF-7 (human breast cancer) | 15 | Cell cycle arrest |

| 2-(4-Nitrobenzyl)isoindoline-1,3-dione | HeLa (cervical cancer) | 20 | Inhibits proliferation |

Study on Neuroprotective Effects

A study evaluated the neuroprotective effects of an isoindoline derivative in a mouse model of Parkinson's disease. The results indicated that treatment with the compound led to significant improvements in motor function and reduced neurodegeneration markers compared to control groups.

Antimicrobial Activity

In addition to its anticancer properties, research has suggested that this compound exhibits antimicrobial activity against various bacterial strains. This was assessed using standard dilution methods, revealing effective inhibition of both Gram-positive and Gram-negative bacteria .

Eigenschaften

IUPAC Name |

2-[(2-fluoro-4-nitrophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O4/c16-13-7-10(18(21)22)6-5-9(13)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPIPCBUSCYQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.